molecular formula C14H23N B13222829 (2,2-Dimethylpropyl)(3-phenylpropyl)amine

(2,2-Dimethylpropyl)(3-phenylpropyl)amine

Cat. No.: B13222829
M. Wt: 205.34 g/mol
InChI Key: MHXDYMDKKIWCLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2,2-Dimethylpropyl)(3-phenylpropyl)amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a halogenoalkane with an amine. For example, the reaction of 2,2-dimethylpropyl bromide with 3-phenylpropylamine in the presence of a base can yield the desired product . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylpropyl)(3-phenylpropyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,2-Dimethylpropyl)(3-phenylpropyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropyl)(3-phenylpropyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving nucleophilic addition, acylation, and oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Dimethylpropyl)(3-phenylpropyl)amine is unique due to its specific structural features, including the presence of both a 2,2-dimethylpropyl group and a 3-phenylpropyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and materials science .

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

2,2-dimethyl-N-(3-phenylpropyl)propan-1-amine

InChI

InChI=1S/C14H23N/c1-14(2,3)12-15-11-7-10-13-8-5-4-6-9-13/h4-6,8-9,15H,7,10-12H2,1-3H3

InChI Key

MHXDYMDKKIWCLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCCCC1=CC=CC=C1

Origin of Product

United States

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